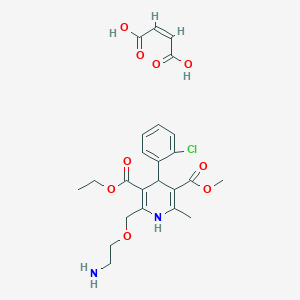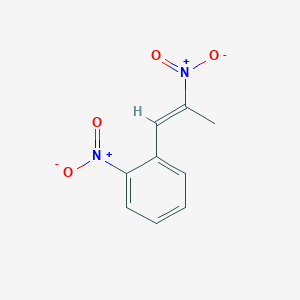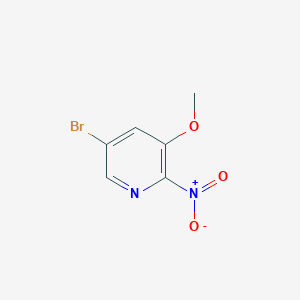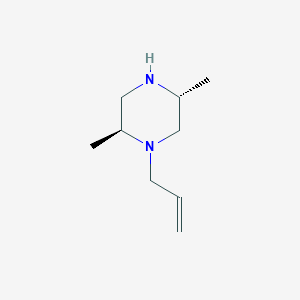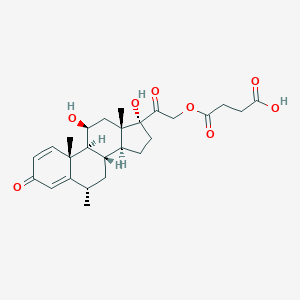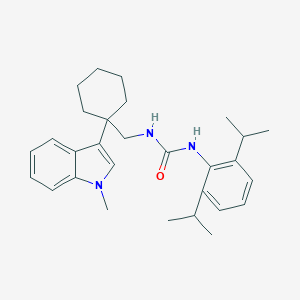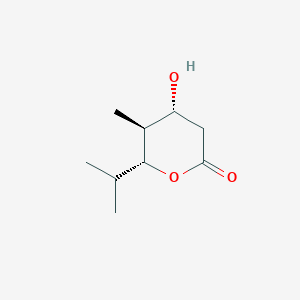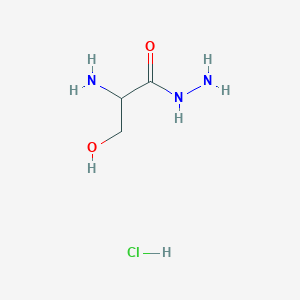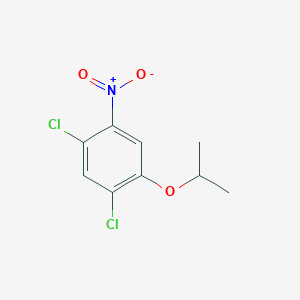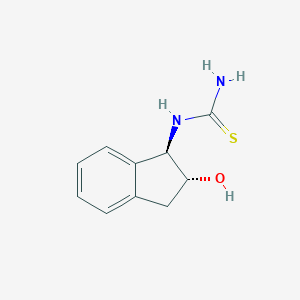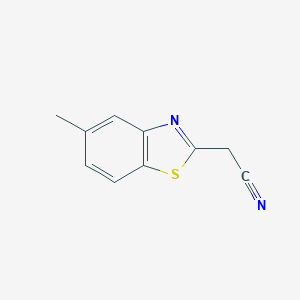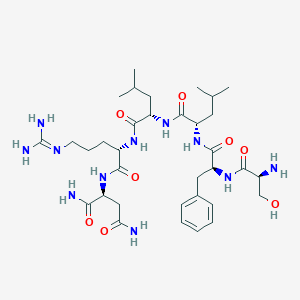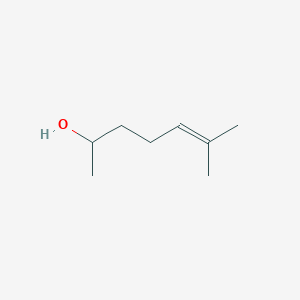
6-METHYL-5-HEPTEN-2-OL
Overview
Description
6-METHYL-5-HEPTEN-2-OL, also known as sulcatol, is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a pleasant odor and is commonly found in nature as a component of essential oils. This compound is of significant interest due to its role as a pheromone in certain insect species, particularly in the ambrosia beetle Gnathotrichus sulcatus .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-METHYL-5-HEPTEN-2-OL can be synthesized through various methods. One common synthetic route involves the enantioselective four-step synthesis from 3S,7-dimethylocta-1,6-diene. This process includes the following steps:
Epoxidation: The starting material undergoes epoxidation using a peroxy acid to form an epoxide intermediate.
Baeyer-Villiger Oxidation: The epoxide is then subjected to Baeyer-Villiger oxidation to yield a lactone.
Reduction: The lactone is reduced to form a diol.
Dehydration: Finally, the diol undergoes dehydration to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of organoselenium reagents. The phenylselenoetherification of this compound in the presence of bases such as pyridine, triethylamine, quinoline, or 2,2’-bipyridine is a well-established method. This process is highly efficient and yields the desired product in good quantities .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-5-HEPTEN-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: 6-Methylhept-5-en-2-one (methyl heptenone) is a major product.
Reduction: 6-Methylheptan-2-ol is formed.
Substitution: Various ethers and esters depending on the substituent used
Scientific Research Applications
6-METHYL-5-HEPTEN-2-OL has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound serves as a pheromone in insect behavior studies, particularly in the study of ambrosia beetles.
Medicine: Research has shown its potential in drug development, especially in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 6-METHYL-5-HEPTEN-2-OL involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-METHYL-5-HEPTEN-2-OL can be compared with other similar compounds such as:
6-Methyl-5-hepten-2-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
2-Methyl-2-hepten-6-ol: Another structurally related compound, differing in the position of the double bond and hydroxyl group.
The uniqueness of this compound lies in its specific role as a pheromone and its potential therapeutic applications, which are not as prominent in its structural analogs.
Properties
IUPAC Name |
6-methylhept-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEFFKYYKJVVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051754 | |
| Record name | 6-Methylhept-5-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-60-4, 4630-06-2 | |
| Record name | 6-Methyl-5-hepten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulcatol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-METHYL-5-HEPTEN-2-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hepten-2-ol, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylhept-5-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylhept-5-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULCATOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33321H09GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Sulcatol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-methyl-5-hepten-2-ol function as a pheromone?
A1: this compound acts as an aggregation pheromone for certain insect species, notably the ambrosia beetle Gnathotrichus sulcatus [ [], [], [], [] ]. It elicits attraction and aggregation behavior in both males and females, facilitating mating and colonization of host trees [ [], [] ]. This pheromonal activity is highly specific to the enantiomeric composition, with a mixture of the (S)-(+) and (R)-(−) enantiomers being more effective than the racemic mixture [ [] ].
Q2: What role does this compound play in plant-insect interactions?
A2: In the fig-fig wasp mutualistic relationship, specifically with Ficus curtipes, this compound acts as a long-distance attractant for the obligate pollinator wasp, Eupristina sp. [ [] ]. The compound guides the wasps towards the figs, playing a crucial role in pollination.
Q3: Can this compound be used to control insect populations?
A3: Research suggests that sulcatol-baited traps could be employed to manage populations of Gnathotrichus sulcatus in commercial settings like sawmills [ [], [] ]. By attracting and trapping beetles, their numbers can be reduced, potentially minimizing damage to lumber.
Q4: Does this compound affect other insect species?
A4: While primarily known for its impact on certain beetle species, this compound also influences the behavior of other insects. For instance, it acts as an alarm pheromone in various Formica ant species, triggering alarm responses in worker ants [ [] ].
Q5: How does this compound affect apple quality during storage?
A5: 6-Methyl-5-hepten-2-one (MHO-on), a related compound, is a precursor to superficial scald in apples during storage. Interestingly, conversion of MHO-on to this compound (MHO-ol) has been linked to reduced scald development [ [] ]. This suggests a potential role for this compound in mitigating this physiological disorder in apples.
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C8H16O and a molecular weight of 128.21 g/mol.
Q7: Are there any characteristic spectroscopic features of this compound?
A7: While specific spectroscopic data is not extensively discussed in the provided papers, the presence of characteristic functional groups (alkene and alcohol) would be evident in techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q8: Is this compound stable under different storage conditions?
A8: While specific stability data is not explicitly provided in the research, this compound, like many volatile organic compounds, might be susceptible to oxidation and degradation upon prolonged exposure to air, light, or heat.
Q9: Can this compound be synthesized using catalysts?
A10: Yes, the chemoselective hydrogenation of 6-methyl-5-hepten-2-one to produce this compound can be achieved using a silica-supported Cu (Cu/SiO2) catalyst [ [] ]. This vapor-phase reaction highlights the use of catalysts in selectively synthesizing this compound.
Q10: Have there been any computational studies on this compound?
A11: While the provided research doesn't delve into detailed computational studies, theoretical calculations were used to propose a reaction mechanism for the intramolecular hydroalkoxylation of 6-methylhept-5-en-2-ol catalyzed by zeolites [ [] ].
Q11: How does the stereochemistry of this compound affect its biological activity?
A12: The enantiomeric composition of this compound significantly influences its pheromone activity [ [] ]. Studies on Gnathotrichus sulcatus demonstrate that a specific ratio of the (S)-(+) and (R)-(−) enantiomers is crucial for optimal attraction and aggregation.
Q12: What analytical techniques are commonly used to identify and quantify this compound?
A13: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in various matrices, including plant extracts, insect secretions, and environmental samples [ [], [], [], [], [], [] ]. Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique before GC-MS analysis [ [], [], [] ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


